mechanism of action of 1,2-Benzisoxazol-3(2H)-one, 4-hydroxy- in vitro
mechanism of action of 1,2-Benzisoxazol-3(2H)-one, 4-hydroxy- in vitro
An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of 1,2-Benzisoxazol-3(2H)-one, 4-hydroxy-
Introduction
The 1,2-benzisoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with applications ranging from antipsychotics to anticancer agents.[1][2] This guide focuses on a specific, yet sparsely studied, derivative: 1,2-Benzisoxazol-3(2H)-one, 4-hydroxy- . The introduction of a hydroxyl group at the 4-position of the benzisoxazolone ring presents intriguing possibilities for novel biological activity, potentially through new receptor interactions, altered metabolic stability, or antioxidant effects.
Given the limited direct experimental data available for this specific molecule, this document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It is designed to be a roadmap for the systematic in vitro investigation of its mechanism of action. By leveraging the extensive knowledge base of structurally related benzisoxazole analogs, we will postulate potential mechanisms and provide a robust experimental framework to validate these hypotheses. This guide is structured to empower researchers to move from initial hypothesis to detailed mechanistic understanding.
Part 1: Postulated Mechanisms of Action Based on Structural Analogs
The known bioactivities of the benzisoxazole family allow us to formulate several primary hypotheses for the mechanism of action of the 4-hydroxy derivative. The hydroxyl group is a key feature, as it can act as a hydrogen bond donor and acceptor, potentially altering receptor binding affinity and selectivity compared to its non-hydroxylated parent compound.
Neuroreceptor Modulation (Antipsychotic Potential)
The most prominent activity of benzisoxazole derivatives is their modulation of central nervous system receptors. Marketed atypical antipsychotics such as Risperidone, Paliperidone, and Iloperidone are all based on a 3-substituted-1,2-benzisoxazole core.[3]
-
Causality of Experimental Choice: The primary mechanism for these drugs is a combined antagonism of dopamine D2 and serotonin 5-HT2A receptors.[3][4] The balance of D2/5-HT2A blockade is critical for achieving antipsychotic efficacy while minimizing extrapyramidal side effects.[3] It is therefore a primary hypothesis that 1,2-Benzisoxazol-3(2H)-one, 4-hydroxy- may interact with these or other neuroreceptors. The 4-hydroxy group could potentially enhance binding affinity or alter the selectivity profile.
-
Proposed Primary In Vitro Assay: A competitive radioligand binding assay panel is the gold standard for initial screening. This will determine the affinity (Ki) of the compound for a wide range of neuroreceptors, with a primary focus on D2 and 5-HT2A.
Enzyme Inhibition
The benzisoxazole scaffold has been identified as an effective inhibitor of several enzyme classes.
-
Monoamine Oxidase (MAO) Inhibition: Structural isomers, the 2,1-benzisoxazoles, have been shown to be potent and specific inhibitors of MAO-B.[5][6] MAO-B inhibitors are used in the treatment of Parkinson's disease.[5] The electronic properties of the benzisoxazole ring system are suitable for interacting with the flavin cofactor of MAO enzymes.
-
Cholinesterase (AChE/BChE) Inhibition: Related benzoxazole derivatives are known inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease.[7]
-
Causality of Experimental Choice: Given the structural precedents, screening against these enzyme families is a logical step. The 4-hydroxy group may influence the orientation of the molecule within the enzyme's active site, potentially conferring potency or selectivity.
-
Proposed Primary In Vitro Assay: Fluorometric or colorimetric enzyme inhibition assays for MAO-A, MAO-B, AChE, and BChE to determine IC50 values.
Antiproliferative and Pro-Apoptotic Activity (Anticancer Potential)
Numerous studies have demonstrated the in vitro antiproliferative activity of novel benzisoxazole derivatives against a variety of human cancer cell lines, including breast (MCF-7), colon (HT-29), and cervical (HeLa) cancers.[1][8] Some derivatives have been shown to induce apoptosis and inhibit angiogenesis.[8]
-
Causality of Experimental Choice: The initial step is to assess the compound's general cytotoxicity against a panel of cancer cell lines. The presence of a phenolic hydroxyl group can sometimes contribute to cytotoxic effects through the generation of reactive oxygen species (ROS) or by interacting with key cellular targets like kinases or histone deacetylases (HDACs).[1]
-
Proposed Primary In Vitro Assay: A cell viability assay, such as the MTT or CellTiter-Glo® assay, across a diverse panel of cancer cell lines to determine the GI50 (concentration for 50% growth inhibition).
Antioxidant Activity
Phenolic compounds are well-known antioxidants. The 4-hydroxy group on the benzene ring of the molecule makes it a prime candidate for possessing antioxidant properties.
-
Causality of Experimental Choice: The hydroxyl group can donate a hydrogen atom to neutralize free radicals. This is a common mechanism for phenolic antioxidants. Investigating this potential is crucial as it could be a primary mechanism or a secondary characteristic that influences the compound's overall cellular effects.
-
Proposed Primary In Vitro Assay: A cell-free chemical assay, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assay, to determine the compound's intrinsic antioxidant capacity.[9]
Part 2: A Proposed Comprehensive In Vitro Screening Cascade
To systematically elucidate the mechanism of action, a tiered screening approach is recommended. This workflow ensures that resources are used efficiently, starting with broad screening and progressing to more focused, hypothesis-driven experiments.
Caption: Proposed in vitro screening cascade for mechanism of action elucidation.
Part 3: Detailed Experimental Protocols
The following are representative, detailed protocols for key primary assays. These protocols are designed to be self-validating by including appropriate positive and negative controls.
Protocol 1: Cell Viability Assessment using MTT Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
1. Cell Seeding:
-
Culture a panel of human cancer cell lines (e.g., MCF-7, HCT116, A549) and a normal fibroblast line (e.g., MRC-5) to ~80% confluency.
-
Trypsinize and count the cells. Seed 5,000 cells per well in 100 µL of complete medium in a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO₂.
2. Compound Treatment:
-
Prepare a 10 mM stock solution of 1,2-Benzisoxazol-3(2H)-one, 4-hydroxy- in DMSO.
-
Perform serial dilutions in culture medium to create a range of concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM).
-
Remove the medium from the cells and add 100 µL of the compound dilutions. Include wells with medium + DMSO (vehicle control) and wells with a known cytotoxic agent like Doxorubicin (positive control).
-
Incubate for 48-72 hours.
3. MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.
-
Add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
4. Solubilization and Measurement:
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage viability against the log of the compound concentration and determine the GI50 value using non-linear regression.
Protocol 2: Dopamine D2 and Serotonin 5-HT2A Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the compound's affinity for D2 and 5-HT2A receptors.
1. Membrane Preparation:
-
Use commercially available cell membranes prepared from cells stably expressing human D2 or 5-HT2A receptors.
2. Assay Buffer Preparation:
-
D2 Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
5-HT2A Assay Buffer: 50 mM Tris-HCl, pH 7.4.
3. Binding Reaction Setup (in a 96-well plate):
-
Total Binding: 50 µL assay buffer, 25 µL radioligand ([³H]-Spiperone for D2; [³H]-Ketanserin for 5-HT2A), 25 µL membrane preparation.
-
Non-specific Binding: 50 µL of a high concentration of a non-labeled competitor (e.g., 10 µM Haloperidol for D2; 10 µM Mianserin for 5-HT2A), 25 µL radioligand, 25 µL membrane preparation.
-
Compound Wells: 50 µL of test compound dilutions, 25 µL radioligand, 25 µL membrane preparation.
4. Incubation:
-
Incubate the plate for 60 minutes at room temperature.
5. Harvesting and Scintillation Counting:
-
Rapidly filter the contents of each well through a GF/B filter plate using a cell harvester to separate bound from free radioligand.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl).
-
Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
6. Data Analysis:
-
Calculate the percent inhibition of specific binding for each compound concentration.
-
Determine the IC50 value from the dose-response curve.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 3: MAO-B Enzyme Inhibition Assay
This is a continuous, fluorometric assay to measure the inhibition of MAO-B.
1. Reagent Preparation:
-
Assay Buffer: 100 mM potassium phosphate, pH 7.4.
-
Enzyme: Recombinant human MAO-B.
-
Substrate: Kynuramine.
-
Detection Reagent: Horseradish peroxidase (HRP) and Amplex® Red.
-
Positive Control: Selegiline (a known MAO-B inhibitor).
2. Assay Procedure (in a black 96-well plate):
-
Add 50 µL of MAO-B enzyme solution to each well.
-
Add 20 µL of the test compound dilutions (in assay buffer with DMSO). Include vehicle control and positive control wells.
-
Pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 30 µL of a substrate/detection reagent mix (Kynuramine, HRP, Amplex® Red).
-
Immediately place the plate in a fluorescence microplate reader.
3. Measurement:
-
Measure the increase in fluorescence (Excitation: 530-560 nm, Emission: ~590 nm) every minute for 30 minutes at 37°C. The rate of fluorescence increase is proportional to MAO-B activity.
4. Data Analysis:
-
Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot percent inhibition against the log of compound concentration to determine the IC50 value.
Data Presentation
Quantitative data from the proposed screening cascade should be summarized for clarity and comparative analysis.
Table 1: Summary of Postulated Activities and Primary Assays
| Potential Mechanism | Key Molecular Target(s) | Rationale Based on Analogs | Primary In Vitro Assay | Endpoint |
| Antipsychotic | Dopamine D2, Serotonin 5-HT2A | Core activity of many benzisoxazole drugs.[3][4] | Radioligand Binding Assay | Ki (nM) |
| Antiproliferative | Various (e.g., Kinases, HDACs) | Broad activity of derivatives against cancer cells.[1][8] | MTT/Cell Viability Assay | GI50 (µM) |
| Enzyme Inhibition | MAO-A/B, AChE/BChE | Known activity of structural and related heterocycles.[5][7] | Fluorometric/Colorimetric Assay | IC50 (µM) |
| Antioxidant | Free Radicals (e.g., DPPH) | Presence of a phenolic hydroxyl group.[9] | DPPH/ABTS Radical Scavenging | EC50 (µM) |
Conclusion
While 1,2-Benzisoxazol-3(2H)-one, 4-hydroxy- remains a molecule with an uncharacterized biological profile, its structural relationship to a wide range of pharmacologically active compounds provides a strong foundation for systematic investigation. The proposed framework, moving from broad, unbiased screening to specific, hypothesis-driven assays, offers a clear and efficient path to elucidating its in vitro mechanism of action. The key to this exploration will be to determine how the addition of the 4-hydroxy moiety differentiates its activity from the broader benzisoxazole class. The insights gained from such studies will not only define the therapeutic potential of this specific compound but also contribute valuable structure-activity relationship data to the field of medicinal chemistry.
References
-
Benzisoxazole derivatives as Atypical Antipsychotic drugs: A Review. (n.d.). SciSpace. Retrieved from [Link]
-
Benzisoxazole: a privileged scaffold for medicinal chemistry. (2020). RSC Advances. Retrieved from [Link]
-
Synthesis and Screening of Pro-apoptotic and Angio-inhibitory Activity of Novel Benzisoxazole Derivatives Both In Vitro and In Vivo. (2020). PubMed. Retrieved from [Link]
-
Benzisoxazole – Knowledge and References. (n.d.). Taylor & Francis Online. Retrieved from [Link]
-
Synthesis of benzoxazole derivatives by Mannich reaction and invitro cytotoxic, antimicrobial and docking studies. (2021). ResearchGate. Retrieved from [Link]
-
Novel Benzothiazole, Benzimidazole and Benzoxazole Derivatives as Potential Antitumor Agents: Synthesis and Preliminary in Vitro Biological Evaluation. (2012). MDPI. Retrieved from [Link]
-
Synthesis, in vitro analysis and molecular docking study of novel benzoxazole-based oxazole derivatives for the treatment of Alzheimer's disease. (2023). Arabian Journal of Chemistry. Retrieved from [Link]
-
Benzisoxazole derivatives as Atypical Antipsychotic drugs: A Review. (2016). Semantic Scholar. Retrieved from [Link]
-
Monoamine oxidase inhibition properties of 2,1-benzisoxazole derivatives. (2023). PMC. Retrieved from [Link]
-
Benzisoxazole Derivatives : Synthesis and Their Therapeutic Significance in Medicinal Chemistry. (2025). ResearchGate. Retrieved from [Link]
-
Monoamine oxidase inhibition properties of 2,1-benzisoxazole derivatives. (2023). PubMed. Retrieved from [Link]
-
Biological studies on 1,2-benzisothiazole derivatives VI Antimicrobial activity of 1,2-benzisothiazole and 1,2-benzisothiazolin-3-one derivatives and of some corresponding 1,2-benzisoxazoles. (1996). PubMed. Retrieved from [Link]
-
Substituted 4-hydroxy-1,2,3-triazoles: synthesis , characterization and first drug design applications through bioisosteric modulation and scaffold hopping approaches. (2015). RSC Publishing. Retrieved from [Link]
-
Synthesis and Biological activities of 1,2-Benzisoxazoles and their N- Glucosides. (n.d.). [PDF] Retrieved from [Link]
-
Synthesis, characterization and in vitro biological screening of 4-hydroxy naphthalen-1-yl, naphtho[1,2-b]furan, benzo[h]chr. (2018). Semantic Scholar. Retrieved from [Link]
-
Biological Evaluation of 4-(1H-triazol-1-yl)benzoic Acid Hybrids as Antioxidant Agents: In Vitro Screening and DFT Study. (2021). MDPI. Retrieved from [Link]
Sources
- 1. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Monoamine oxidase inhibition properties of 2,1-benzisoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Monoamine oxidase inhibition properties of 2,1-benzisoxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, in vitro analysis and molecular docking study of novel benzoxazole-based oxazole derivatives for the treatment of Alzheimer’s disease - Arabian Journal of Chemistry [arabjchem.org]
- 8. Synthesis and Screening of Pro-apoptotic and Angio-inhibitory Activity of Novel Benzisoxazole Derivatives both In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biological Evaluation of 4-(1H-triazol-1-yl)benzoic Acid Hybrids as Antioxidant Agents: In Vitro Screening and DFT Study [mdpi.com]
